2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide
CAS No.:
Cat. No.: VC20317629
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O4 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C19H18N2O4/c1-25-14-6-4-5-13(11-14)9-10-20-17(22)12-21-18(23)15-7-2-3-8-16(15)19(21)24/h2-8,11H,9-10,12H2,1H3,(H,20,22) |
| Standard InChI Key | TZGKUWLHDNDDRR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Molecular Features
Core Structural Components
The molecule consists of three primary subunits:
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Isoindolinone core: A 1,3-dioxoisoindoline moiety provides a planar aromatic system with two ketone groups at positions 1 and 3. This scaffold is known for its electron-deficient nature, enabling π-π stacking interactions with biological targets .
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Acetamide linker: A methylene group bridges the isoindolinone ring to an amide functional group, which enhances water solubility and hydrogen-bonding capacity.
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3-Methoxyphenethyl substituent: A phenethyl group substituted with a methoxy group at the meta position introduces hydrophobicity and potential interactions with neurotransmitter receptors .
Stereoelectronic Properties
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Hydrophobicity: Calculated logP values (predicted: ~2.8) suggest moderate lipophilicity, favoring blood-brain barrier penetration .
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Hydrogen-bonding capacity: The amide (-NHCO-) and ketone (=O) groups act as hydrogen-bond acceptors, while the methoxy (-OCH) group serves as a weak donor.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.4 g/mol | |
| Density | 1.282 ± 0.06 g/cm³ | |
| Boiling Point | 582.7 ± 40.0 °C (predicted) | |
| pKa | 14.71 ± 0.46 (predicted) |
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The compound is synthesized through a convergent approach:
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Isoindolinone formation: Phthalic anhydride derivatives undergo cyclization with ammonium acetate to yield 1,3-dioxoisoindoline.
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Acetamide coupling: The isoindolinone intermediate is alkylated with chloroacetyl chloride, followed by nucleophilic substitution with 3-methoxyphenethylamine .
Optimized Reaction Conditions
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Step 1: Cyclization of methyl 2-bromobenzoate with urea at 160°C produces the isoindolinone core in 72% yield.
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Step 2: Amide bond formation via EDC/HOBt-mediated coupling between 2-(1,3-dioxoisoindolin-2-yl)acetic acid and 3-methoxyphenethylamine achieves 85% efficiency .
Table 2: Synthetic Yield Optimization
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Phthalic anhydride, NH | 160°C | 72% |
| 2 | EDC, HOBt, DMF | 25°C | 85% |
Limitations and Challenges
Solubility Constraints
Despite its amide group, the compound’s aqueous solubility remains limited (predicted: 0.12 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies .
Metabolic Stability
Preliminary hepatic microsome assays on analogs show rapid Phase I oxidation of the methoxyphenethyl group, yielding inactive metabolites with t < 15 minutes .
Future Research Directions
Structural Optimization
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Goal: Improve metabolic stability via fluorination at the phenethyl para position .
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Strategy: Replace the methoxy group with a trifluoromethoxy substituent to resist demethylation.
Target Validation
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